molecular formula C12H16O2 B14468264 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine CAS No. 65774-87-0

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine

Cat. No.: B14468264
CAS No.: 65774-87-0
M. Wt: 192.25 g/mol
InChI Key: WLYWICTYNHOBRH-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a dioxepine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with an appropriate alkylating agent, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.

Scientific Research Applications

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxepine: Lacks the propan-2-yl group, resulting in different chemical properties.

    Dioxepine: Similar ring structure but without the benzene ring fusion.

    Catechol Derivatives: Share the catechol moiety but differ in the overall structure.

Uniqueness

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodioxepine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

65774-87-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-propan-2-yl-1,5-dihydro-2,4-benzodioxepine

InChI

InChI=1S/C12H16O2/c1-9(2)12-13-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12H,7-8H2,1-2H3

InChI Key

WLYWICTYNHOBRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC2=CC=CC=C2CO1

Origin of Product

United States

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